molecular formula C13H24N2O B7631683 2-(Cyclohex-3-en-1-ylmethylamino)-2-ethylbutanamide

2-(Cyclohex-3-en-1-ylmethylamino)-2-ethylbutanamide

Cat. No. B7631683
M. Wt: 224.34 g/mol
InChI Key: AUFFEBOZIQRZEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclohex-3-en-1-ylmethylamino)-2-ethylbutanamide is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is also known as CX-5461 and is a selective inhibitor of RNA polymerase I transcription. It has been shown to have promising anticancer properties, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of CX-5461 involves the selective inhibition of RNA polymerase I transcription. This leads to the disruption of ribosomal RNA synthesis and the induction of nucleolar stress, which triggers a p53-mediated apoptotic response in cancer cells. CX-5461 has also been shown to have effects on other cellular processes, such as DNA damage response and cell cycle regulation.
Biochemical and Physiological Effects
CX-5461 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on RNA polymerase I transcription, it has been shown to induce DNA damage and activate the p53 pathway in cancer cells. CX-5461 has also been shown to have effects on cell cycle regulation and apoptosis. In animal studies, CX-5461 has been shown to have antitumor effects and to be well-tolerated.

Advantages and Limitations for Lab Experiments

CX-5461 has several advantages for lab experiments. It is a highly selective inhibitor of RNA polymerase I transcription, which allows for specific targeting of cancer cells. It has also been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further research. However, CX-5461 has limitations as well. It has been shown to have off-target effects on other cellular processes, which may complicate its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on CX-5461. One area of interest is the development of more selective inhibitors of RNA polymerase I transcription, which may have fewer off-target effects. Another area of research is the investigation of CX-5461's potential applications in the treatment of other diseases, such as neurodegenerative disorders and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of CX-5461 and its effects on other cellular processes.

Synthesis Methods

The synthesis of CX-5461 involves the reaction of 2-(cyclohex-3-en-1-ylmethylamino)-2-ethylbutan-1-ol with 4-bromo-1-butanol in the presence of a strong base. The resulting product is then reacted with 4-methylmorpholine to obtain CX-5461. This synthesis method has been optimized for high yield and purity and has been used in various scientific studies.

Scientific Research Applications

CX-5461 has been extensively studied in scientific research for its potential applications in various fields. Its anticancer properties have been of particular interest, and it has been shown to be effective against a variety of cancer cell lines, including breast cancer, ovarian cancer, and leukemia. CX-5461 has also been shown to have potential applications in the treatment of other diseases, such as neurodegenerative disorders and viral infections.

properties

IUPAC Name

2-(cyclohex-3-en-1-ylmethylamino)-2-ethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-3-13(4-2,12(14)16)15-10-11-8-6-5-7-9-11/h5-6,11,15H,3-4,7-10H2,1-2H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFFEBOZIQRZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)N)NCC1CCC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohex-3-en-1-ylmethylamino)-2-ethylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.